N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,6-diphenylpyrimidine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit enzyme activity or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyphenyl and diphenylpyrimidine groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .
Properties
Molecular Formula |
C24H18N4O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c29-22-14-8-7-13-19(22)16-25-28-24(30)23-26-20(17-9-3-1-4-10-17)15-21(27-23)18-11-5-2-6-12-18/h1-16,29H,(H,28,30)/b25-16+ |
InChI Key |
MMICWWCZPWBUOD-PCLIKHOPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.